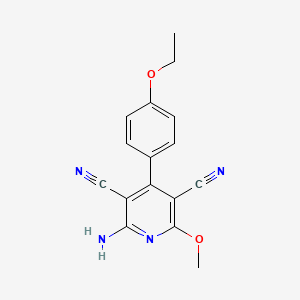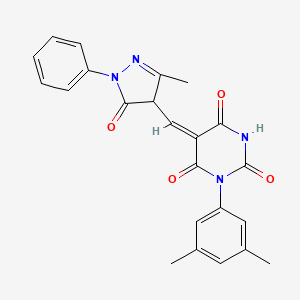![molecular formula C28H21NO5 B11698944 4-(1-Acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate (non-preferred name)](/img/structure/B11698944.png)
4-(1-Acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate (non-preferred name)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Acetyl-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate is a complex organic compound with a unique pentacyclic structure This compound is characterized by its intricate molecular framework, which includes multiple fused rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate typically involves multi-step organic reactions. The starting materials and intermediates are carefully chosen to construct the pentacyclic core and introduce the necessary functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the pentacyclic core through cyclization of linear precursors.
Acetylation: Introduction of the acetyl group using acetic anhydride or acetyl chloride under acidic or basic conditions.
Esterification: Formation of the phenyl acetate ester using phenol derivatives and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for esterification and acetylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-(1-Acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate has several scientific research applications:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(1-Acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-acetyl-N-{16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl}acetamide
- Methyl 2-{16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl}acetate
- 2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid
Uniqueness
4-(1-Acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C28H21NO5 |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
[4-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl] acetate |
InChI |
InChI=1S/C28H21NO5/c1-15(30)28-21-9-5-3-7-19(21)23(20-8-4-6-10-22(20)28)24-25(28)27(33)29(26(24)32)17-11-13-18(14-12-17)34-16(2)31/h3-14,23-25H,1-2H3 |
Clé InChI |
CIZJDXHSLVSQHL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)N(C3=O)C6=CC=C(C=C6)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(4-cyanophenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B11698874.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11698876.png)
![(5E)-3-(4-Ethoxyphenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11698878.png)
![(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11698886.png)

![(3E)-1-(2-bromophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11698892.png)
![N-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide](/img/structure/B11698909.png)
![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11698920.png)


![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11698939.png)
![(5Z)-3-benzyl-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11698941.png)
![N-(4-bromophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11698942.png)
